

The Discovery and Isolation of Chamaejasmenin C: A Technical Guide

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Compound of Interest

Compound Name: *ChamaejasmeninC*

Cat. No.: *B15245192*

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This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Chamaejasmenin C, a novel biflavanone isolated from the roots of *Stellera chamaejasme* L. This document details the experimental protocols employed in its initial isolation and characterization, presents its physicochemical and spectroscopic data in a structured format, and visually represents the isolation workflow.

Introduction

Chamaejasmenin C belongs to a class of C-3/C-3" linked biflavanones, a group of natural products that have garnered interest for their potential biological activities. The initial discovery and characterization of Chamaejasmenin C, along with its isomers Chamaejasmenin A and B, were first reported in a 1984 publication in the *Chemical & Pharmaceutical Bulletin*. This work laid the foundation for further investigation into the chemical constituents of *Stellera chamaejasme* L., a plant used in traditional medicine.

Physicochemical and Spectroscopic Data

The initial characterization of Chamaejasmenin C yielded the following quantitative data, which were crucial for its structural elucidation.

Property	Value
Molecular Formula	C ₃₀ H ₂₄ O ₁₀
Appearance	Amorphous powder
Melting Point	224-226 °C
Optical Rotation	[α] _D ²⁵ +13.3° (c=0.75, MeOH)

Table 1: Physicochemical Properties of Chamaejasmenin C

The spectroscopic data provided the detailed structural information necessary to define the connectivity and stereochemistry of the molecule.

Spectroscopic Data	Key Observations
UV λ _{max} (MeOH) nm (log ε)	215 (4.81), 289 (4.26), 328 (sh, 3.82)
IR (KBr) cm ⁻¹	3350, 1660, 1600, 1500
¹ H-NMR (90 MHz, Acetone-d ₆) δ	7.42 (4H, m), 6.90 (4H, m), 6.00 (2H, m), 5.42 (1H, d, J=12 Hz, H-2), 5.34 (1H, d, J=12 Hz, H-2"), 4.29 (1H, d, J=12 Hz, H-3), 4.22 (1H, d, J=12 Hz, H-3")
¹³ C-NMR (Acetone-d ₆) δ	Please refer to the original publication for the full dataset. Key signals include those corresponding to the flavanone skeletons.
Mass Spectrometry (MS)	m/z 544 (M ⁺)

Table 2: Spectroscopic Data for Chamaejasmenin C

Experimental Protocols

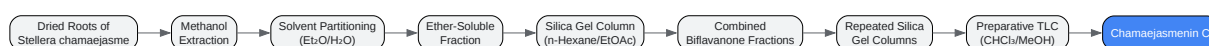
The isolation and purification of Chamaejasmenin C were achieved through a multi-step extraction and chromatographic process.

Plant Material

The roots of *Stellera chamaejasme* L. were collected in the northern region of China.

Extraction and Isolation

- **Initial Extraction:** The dried and powdered roots of *S. chamaejasme* were subjected to exhaustive extraction with methanol (MeOH).
- **Solvent Partitioning:** The resulting methanol extract was concentrated and then partitioned between water (H₂O) and diethyl ether (Et₂O).
- **Column Chromatography (Silica Gel):** The ether-soluble fraction was concentrated and subjected to column chromatography on silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate (EtOAc).
- **Further Chromatographic Purification:** Fractions containing the biflavonones were combined and further purified by repeated column chromatography on silica gel.
- **Preparative Thin-Layer Chromatography (TLC):** Final purification of Chamaejasmenin C was achieved using preparative thin-layer chromatography on silica gel, with a developing solvent system of chloroform-methanol (CHCl₃-MeOH).



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Isolation and Purification Workflow for Chamaejasmenin C.

Structure Elucidation

The structure of Chamaejasmenin C was determined through a combination of spectroscopic techniques. The molecular formula was established by mass spectrometry. The UV and IR spectra indicated the presence of a flavonoid skeleton. Detailed analysis of the ¹H-NMR spectrum, including the coupling constants of the protons at C-2, C-3, C-2'', and C-3'', was instrumental in establishing the relative stereochemistry of the two flavanone units.

Conclusion

The pioneering work on the isolation and characterization of Chamaejasmenin C from *Stellera chamaejasme* L. provided the first glimpse into a novel series of C-3/C-3" linked biflavanones. The detailed experimental protocols and comprehensive spectroscopic analysis outlined in the original research serve as a foundational reference for natural product chemists and pharmacognosists. Further research into the biological activities of Chamaejasmenin C and its analogs may unveil novel therapeutic applications.

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